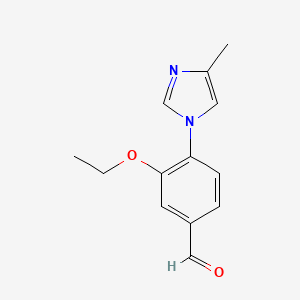

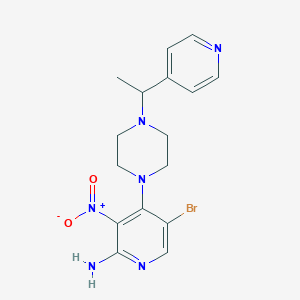

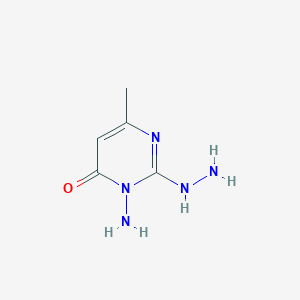

![molecular formula C14H12O B8792179 2-[(E)-2-phenylethenyl]phenol](/img/structure/B8792179.png)

2-[(E)-2-phenylethenyl]phenol

Overview

Description

2-[(E)-2-phenylethenyl]phenol is a type of stilbene compound characterized by the presence of hydroxyl groups attached to the stilbene backbone. Stilbenes are a group of compounds with a 1,2-diphenylethene structure, and hydroxystilbenes are known for their significant biological activities. One of the most well-known hydroxystilbenes is resveratrol, which is found in grapes, peanuts, berries, and red wine. 2-[(E)-2-phenylethenyl]phenols have been studied for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

2-[(E)-2-phenylethenyl]phenols can be synthesized through various methods, including:

Wittig Reaction: This method involves the reaction of benzyl bromide with phosphonate to form the desired stilbene compound.

Horner–Wadsworth–Emmons (HWE) Olefination: This method is similar to the Wittig reaction but uses different reagents to achieve the same result.

Perkin Aldol Condensation: This method involves the condensation of aromatic aldehydes with acetic anhydride in the presence of a base.

Transition Metal Coupling: Methods such as Mizoroki–Heck, Negishi, Stille, Sonogashira, and Suzuki coupling reactions are used to synthesize stilbenes.

Industrial production methods often involve large-scale synthesis using these techniques to produce hydroxystilbenes in sufficient quantities for research and commercial use.

Chemical Reactions Analysis

2-[(E)-2-phenylethenyl]phenols undergo various chemical reactions, including:

Reduction: Reduction reactions can convert hydroxystilbenes to their corresponding dihydro derivatives.

Substitution: 2-[(E)-2-phenylethenyl]phenols can undergo substitution reactions, where hydroxyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Major products formed from these reactions include quinone methides, dihydro derivatives, and substituted stilbenes .

Scientific Research Applications

2-[(E)-2-phenylethenyl]phenols have a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of hydroxystilbenes involves their interaction with various molecular targets and pathways. For example, resveratrol exerts its effects by modulating the activity of enzymes like tyrosinase, which is involved in melanin synthesis . It also affects signaling pathways related to oxidative stress and inflammation, thereby providing antioxidant and anti-inflammatory benefits .

Comparison with Similar Compounds

2-[(E)-2-phenylethenyl]phenols can be compared with other similar compounds, such as:

Resveratrol: A well-known hydroxystilbene with significant health benefits.

Pterostilbene: A dimethoxy analog of resveratrol with improved bioavailability and pharmacokinetic properties.

Oxyresveratrol: Another hydroxystilbene with potent inhibitory effects on tyrosinase activity.

These compounds share similar structures but differ in their specific functional groups and biological activities, making each unique in its applications and benefits.

Properties

Molecular Formula |

C14H12O |

|---|---|

Molecular Weight |

196.24 g/mol |

IUPAC Name |

2-(2-phenylethenyl)phenol |

InChI |

InChI=1S/C14H12O/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11,15H |

InChI Key |

AYPZAZPOYROADP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=CC=C2O |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

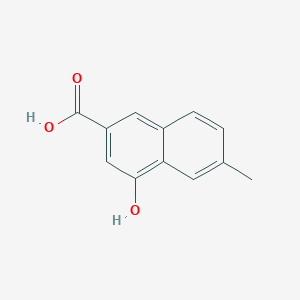

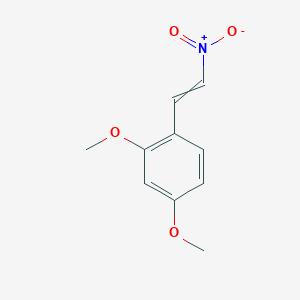

![4H-Pyrido[3,2-e]-1,3-thiazin-4-one, 2-[(4-chlorophenyl)amino]-](/img/structure/B8792106.png)

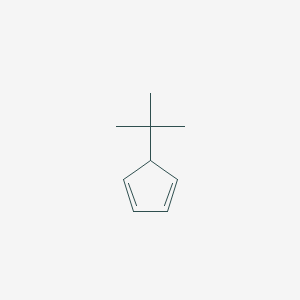

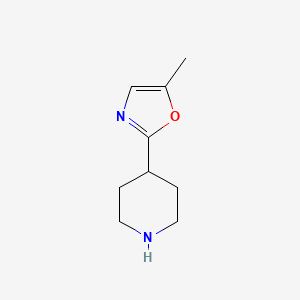

methanone](/img/structure/B8792122.png)

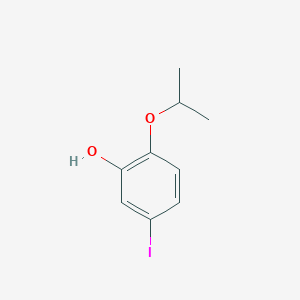

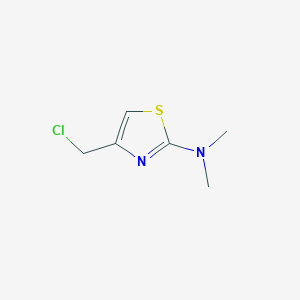

![2-(Benzylsulfanyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B8792169.png)

![4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B8792199.png)